molecular formula C10H12ClF2N B2772799 3-(3,3-Difluorocyclobutyl)aniline hydrochloride CAS No. 2378501-41-6

3-(3,3-Difluorocyclobutyl)aniline hydrochloride

Cat. No.: B2772799
CAS No.: 2378501-41-6
M. Wt: 219.66
InChI Key: TWXOVMPWMXUXJN-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutyl)aniline hydrochloride is a chemical compound with the molecular formula C10H11F2N·HCl. It is a derivative of aniline, where the aniline ring is substituted with a 3,3-difluorocyclobutyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutyl)aniline hydrochloride typically involves the reaction of 3,3-difluorocyclobutanone with aniline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted aniline derivatives.

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)aniline hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Difluorocyclobutyl)aniline
  • 3-(3,3-Difluorocyclobutyl)phenol
  • 3-(3,3-Difluorocyclobutyl)benzene

Uniqueness

3-(3,3-Difluorocyclobutyl)aniline hydrochloride is unique due to the presence of the 3,3-difluorocyclobutyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research applications where specific interactions or reactions are desired.

Properties

IUPAC Name

3-(3,3-difluorocyclobutyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-10(12)5-8(6-10)7-2-1-3-9(13)4-7;/h1-4,8H,5-6,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXOVMPWMXUXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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